2-Bromo-4-fluorobenzoyl chloride
Overview
Description
2-Bromo-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFO. It is a colorless to pale yellow liquid with a pungent odor. This compound is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluorobenzoyl chloride can be synthesized through a multi-step reaction process. One common method involves the following steps:
Starting Material: 4-Bromo-2-fluorobenzoic acid.
Reaction with Thionyl Chloride: The 4-Bromo-2-fluorobenzoic acid is reacted with thionyl chloride (SOCl2) to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Bromo-2-fluorobenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 2-Bromo-4-fluorobenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Amines: Reaction with amines in the presence of a base such as triethylamine.
Alcohols: Reaction with alcohols under acidic or basic conditions.
Thiols: Reaction with thiols in the presence of a base.
Major Products:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Scientific Research Applications
2-Bromo-4-fluorobenzoyl chloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Agrochemicals: It is used in the synthesis of herbicides and pesticides.
Material Science: It is used in the preparation of functionalized materials for electronic and optical applications.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
4-Bromo-2-fluorobenzoic acid: The precursor used in the synthesis of 2-Bromo-4-fluorobenzoyl chloride.
2-Bromo-4-fluorobenzaldehyde: Another derivative of benzoyl chloride with similar reactivity.
4-Fluorobenzoyl chloride: A similar compound with a fluorine substituent but without the bromine atom.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The combination of these substituents allows for selective reactions and the formation of specific products that are valuable in various applications .
Properties
IUPAC Name |
2-bromo-4-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZRUTPBQMAWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382598 | |
Record name | 2-bromo-4-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95383-36-1 | |
Record name | 2-Bromo-4-fluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95383-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-4-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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